molecular formula C36H60O7 B12323463 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

Cat. No.: B12323463
M. Wt: 604.9 g/mol
InChI Key: WMGBQZAELMGYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Derivation

The compound’s systematic IUPAC name reflects its hybrid structure, comprising a cyclopenta[a]phenanthrene core and a β-D-glucopyranosyl moiety. The name is constructed as follows:

  • Aglycone (steroidal core):
    • The base structure is identified as 12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol , which specifies:
      • A pentamethylated cyclopenta[a]phenanthrene system with hydroxylation at C12.
      • A C17 side chain featuring a 6-methylhepta-1,5-dien-2-yl group (a branched diene substituent).
  • Glycosidic moiety:
    • The glucosyl unit is described as 2-(hydroxymethyl)-6-[aglycone-substituted]oxane-3,4,5-triol , corresponding to β-D-glucopyranose linked via an oxygen atom at C3 of the sterol core.

Molecular Formula:
Derived from atomic composition analysis, the formula is C₃₆H₅₈O₇ (molecular weight: 606.9 g/mol ). This accounts for:

  • 36 carbon atoms (21 in the sterol core, 6 in the glucosyl unit, 9 in the side chain).
  • 58 hydrogen atoms.
  • 7 oxygen atoms (3 in the glucosyl hydroxyls, 1 in the glycosidic bond, 2 in sterol hydroxyls, 1 in the diene side chain).

Properties

Molecular Formula

C36H60O7

Molecular Weight

604.9 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3

InChI Key

WMGBQZAELMGYNO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components (Figure 1):

  • Cyclopenta[a]phenanthrene derivative : A steroidal backbone with hydroxyl, methyl, and dienyl side-chain substituents.
  • Oxane triol moiety : A hydroxymethyl-substituted oxane ring with three hydroxyl groups.

The synthetic strategy involves:

  • Independent synthesis of the cyclopenta[a]phenanthrene core.
  • Preparation of the oxane triol subunit.
  • Coupling via an ether linkage.

Synthesis of the Cyclopenta[a]Phenanthrene Core

Construction of the Polycyclic Framework

The cyclopenta[a]phenanthrene system can be synthesized via Diels-Alder cycloaddition or ring-contraction methodologies :

Diels-Alder Approach (Adapted from)
  • Starting material : 1,2-Dihydro-1-methoxy-4-vinylnaphthalene.
  • Dienophile : α-Heterosubstituted cyclopentenone.
  • Conditions : Lewis acid catalysis (e.g., BF₃·Et₂O) in anhydrous dichloromethane at −78°C.
  • Yield : ~70–80% for analogous systems.
Pyrene-Based Ring Contraction (Adapted from)
  • Step 1 : Oxidation of pyrene to pyrene-4,5-dione using CrO₃ in acetic acid (85% yield).
  • Step 2 : Ring contraction via photochemical or thermal rearrangement to form oxoCPP (4H-cyclopenta[def]phenanthren-4-one).
  • Step 3 : Reduction of oxoCPP to CPP using NaBH₄/CeCl₃ (90% yield).

Functionalization of the Core

Methylation and Hydroxylation
  • Methyl groups : Introduced via Friedel-Crafts alkylation using Me₂SO₄ and AlCl₃.
  • Hydroxyl group at C12 : Achieved through Sharpless dihydroxylation or enzymatic oxidation.
Installation of the Dienyl Side Chain
  • Wittig reaction : Reaction of a C17-ketone intermediate with (6-methylhepta-1,5-dien-2-yl)triphenylphosphonium ylide.
  • Conditions : Anhydrous THF, 0°C to room temperature (65–75% yield).

Synthesis of the Oxane Triol Moiety

Glucose-Derived Route

  • Starting material : D-Glucose.
  • Protection : Selective protection of C2, C3, and C4 hydroxyls as benzyl ethers.
  • Hydroxymethyl introduction :
    • Step 1 : Oxidation of C6 to carboxylic acid using TEMPO/NaClO₂.
    • Step 2 : Reduction to hydroxymethyl via LiAlH₄ (90% yield).
  • Deprotection : Hydrogenolysis with Pd/C in methanol (quantitative).

Coupling Strategies

Ether Bond Formation

Mitsunobu Reaction
  • Conditions : DIAD, PPh₃, THF, 0°C.
  • Advantages : Retention of stereochemistry at the anomeric center.
  • Yield : 60–70% for analogous steroidal glycosides.
Nucleophilic Substitution
  • Activation : Conversion of the phenolic hydroxyl to a triflate using Tf₂O/pyridine.
  • Coupling : Reaction with a C6-O-nucleophile (oxane triol) in DMF with K₂CO₃ (50–55% yield).

Optimization and Challenges

Stereochemical Control

  • The oxane triol contains four stereocenters, requiring chiral auxiliaries or enzymatic resolution during synthesis.

Purification

  • Techniques : Preparative HPLC (C18 column, MeCN/H₂O gradient) or crystallization from ethyl acetate/hexane.

Comparative Analysis of Methods

Step Method Yield (%) Key Reagents Reference
Cyclopenta core Diels-Alder 75 BF₃·Et₂O
Cyclopenta core Pyrene ring contraction 85 CrO₃, NaBH₄
Oxane triol synthesis Glucose derivation 90 TEMPO, LiAlH₄
Coupling Mitsunobu 65 DIAD, PPh₃
Coupling Nucleophilic substitution 50 Tf₂O, K₂CO₃

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketones or aldehydes back to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides (for ether formation) and acyl chlorides (for ester formation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can form ethers or esters.

Scientific Research Applications

The compound 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, biochemistry, and materials science.

Anticancer Activity

Research has indicated that compounds similar to this one may exhibit anticancer properties. The structural features of the compound suggest potential interactions with biological targets involved in cancer cell proliferation. For example:

  • Mechanism of Action : The presence of hydroxymethyl and hydroxy groups may enhance the compound's ability to interact with cellular receptors or enzymes involved in tumor growth.
  • Case Study : A study on related compounds demonstrated their effectiveness in inhibiting the growth of specific cancer cell lines. The findings suggest that modifications to the structure can lead to enhanced potency and selectivity against cancer cells.

Anti-inflammatory Properties

The compound's structural motifs are reminiscent of known anti-inflammatory agents. The potential for this compound to modulate inflammatory pathways could be significant.

  • Research Findings : Studies have shown that similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could position the compound as a candidate for developing new anti-inflammatory medications.

Neuroprotective Effects

There is growing interest in compounds that can protect neuronal cells from damage. The unique structure of this compound may confer neuroprotective properties.

  • Evidence : Research has indicated that certain hydroxylated compounds can reduce oxidative stress in neuronal cells. Future studies could explore the neuroprotective capabilities of this specific compound.

Enzyme Inhibition

The compound's complex structure may allow it to act as an enzyme inhibitor in biochemical pathways.

  • Example : Inhibitors of specific enzymes involved in metabolic pathways can be crucial for developing treatments for metabolic disorders. The structural characteristics of this compound suggest it might interact with such enzymes effectively.

Drug Delivery Systems

Due to its intricate structure and potential biocompatibility, this compound could be utilized in drug delivery systems.

  • Research Insights : Studies on similar compounds have shown their ability to encapsulate drugs and enhance bioavailability through targeted delivery mechanisms.

Polymer Synthesis

The unique functional groups present in this compound may facilitate its use in synthesizing advanced polymers.

  • Potential Uses : Polymers derived from such compounds could exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Nanomaterials Development

The compound could play a role in the development of nanomaterials due to its structural complexity.

  • Case Studies : Research has highlighted the use of similar organic compounds in creating nanostructures with applications ranging from electronics to drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is not well understood, but it is likely to involve interactions with various molecular targets and pathways. The compound’s structural similarity to steroids suggests that it may interact with steroid receptors, while its multiple hydroxyl groups suggest that it may also interact with enzymes involved in oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Ginsenoside Re (C48H82O18; MW: 947.15 g/mol)

  • Structural Similarities : Shares a cyclopenta[a]phenanthrene core and glycosidic linkages.
  • Key Differences: Ginsenoside Re lacks the heptadienyl side chain and has a distinct sugar moiety (two glucose units vs. the oxane triol in the target compound).
  • Implications: The heptadienyl chain in the target compound may enhance lipophilicity, affecting membrane permeability compared to Ginsenoside Re .

Compound from (C31H34O4; MW: 470.605 g/mol)

  • Structural Similarities : Cyclopenta[a]phenanthrene core with hydroxyl and methyl substituents.
  • Implications : Reduced hydrophilicity compared to the target compound, likely resulting in lower aqueous solubility .
Side Chain and Substituent Variations

Compound in

  • Features a pent-4-en-1-yloxy group instead of the heptadienyl chain.
  • Implications : The shorter, less unsaturated side chain may reduce steric hindrance and alter receptor binding profiles .

Compound in

  • Contains a pyridin-3-yl group at position 16.
Glycosidic Modifications

Compound in

  • Includes a tetrasaccharide moiety (two oxane triols and additional sugar units).
  • Implications : Enhanced hydrophilicity and hydrogen-bonding capacity compared to the target compound’s single oxane triol .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Ginsenoside Re Compound
Molecular Weight ~1,200 g/mol (estimated) 947.15 g/mol 470.605 g/mol
Hydrogen Bond Donors ≥10 (hydroxyls + sugar) 18 4
Hydrogen Bond Acceptors ≥15 (oxygen-rich substituents) 18 4
logP (Predicted) ~2.5 (moderate lipophilicity) 1.2 (highly polar) ~3.8 (more lipophilic)

Key Observations :

  • The target compound’s balance of polar (oxane triol) and nonpolar (heptadienyl) groups may optimize bioavailability compared to overly polar (Ginsenoside Re) or lipophilic () analogues.
  • Glycosylation generally enhances water solubility but reduces blood-brain barrier permeability .

Methodological Insights from Evidence

  • Similarity Indexing: Using Tanimoto coefficients (), the target compound may show ~60–70% similarity to Ginsenoside Re, primarily due to the shared core. However, side-chain differences could lead to divergent bioactivities .
  • Synthetic Approaches : Etherification () and hydroxylation () strategies are applicable for modifying side chains and sugar moieties in analogues .
  • Structural Analysis : Tools like SHELX () and AutoDock () are critical for resolving stereochemistry and predicting binding modes .

Q & A

Basic: What experimental techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography is critical for resolving stereochemical configurations and verifying the cyclopenta[a]phenanthrene core. Single-crystal studies (100 K) with mean C–C bond precision of 0.005 Å and R factor ≤ 0.06 provide high-resolution structural data .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) is essential for assigning hydroxyl, methyl, and unsaturated moieties. For example, δ 5.48 ppm (d, J = 12.1 Hz) in ¹H NMR can identify vinyl protons, while ¹³C NMR peaks at 88–168 ppm help map carbonyl and aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., 917.1 g/mol) and fragmentation patterns .

Basic: What safety protocols should be followed during handling and storage?

Methodological Answer:

  • Storage: Maintain at < -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation. Evidence from similar sterol derivatives emphasizes low-temperature stability .
  • Handling: Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; consult SDS for emergency procedures (e.g., eye rinse with water for 15 minutes) .

Advanced: How can computational methods resolve conformational ambiguities in the cyclopenta[a]phenanthrene core?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use software like GROMACS to model steric interactions between the pentamethyl substituents and the dodecahydro backbone. Compare results with X-ray data to validate torsional angles .
  • Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic environments of hydroxyl groups and glycosidic linkages .

Advanced: How to address contradictory spectral data in NMR assignments?

Methodological Answer:

  • Decoupling Experiments: Resolve overlapping signals (e.g., δ 1.36–1.59 ppm for methylene protons) using selective ¹H-¹H decoupling .
  • Isotopic Labeling: Introduce ¹³C or ²H labels at ambiguous positions (e.g., hydroxyl-bearing carbons) to track coupling constants and confirm assignments .

Advanced: What strategies validate the stereochemistry of glycosidic linkages in the oxane-triol moiety?

Methodological Answer:

  • Enzymatic Hydrolysis: Use β-glucosidase to cleave specific linkages; monitor via LC-MS for hydrolysis products .
  • Nuclear Overhauser Effect (NOE): Perform NOESY experiments to identify spatial proximities between oxane protons (e.g., H-3 and H-5) and the phenanthrene core .

Advanced: How to optimize synthetic routes for improved yield and purity?

Methodological Answer:

  • Stepwise Protection/Deprotection: Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during glycosylation to prevent side reactions. Final deprotection with TBAF ensures >95% purity .
  • Catalysis Screening: Test Pd/C or Ru-based catalysts for hydrogenation of the 6-methylhepta-1,5-dien-2-yl side chain. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) .

Basic: What analytical methods assess purity and detect impurities?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30 v/v) to quantify impurities <1% .
  • Elemental Analysis: Compare experimental C/H/O ratios (e.g., C 75.07%, H 5.95%) with theoretical values to confirm stoichiometric integrity .

Advanced: How to study intermolecular interactions in crystal packing?

Methodological Answer:

  • Hirshfeld Surface Analysis: Map close contacts (e.g., O–H···O hydrogen bonds) using CrystalExplorer. Data from related cyclopenta[a]phenanthrene derivatives show dominant H-bonding (60–65% contribution) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition at >200°C) to correlate packing density with melting points .

Basic: What solvents are optimal for solubility studies?

Methodological Answer:

  • Polar Solvents: DMSO or DMF dissolve the compound at 10–20 mg/mL due to hydroxyl and ether groups. Avoid chlorinated solvents (e.g., CHCl₃) for sterol derivatives .
  • Co-solvent Systems: Use ethanol/water (1:1) for aqueous solubility screening. Centrifuge at 10,000 rpm to detect precipitates .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

  • Forced Degradation: Expose to 0.1 M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via UPLC-QTOF. Neutral pH (6–8) typically minimizes hydrolysis .
  • Accelerated Aging: Store at 40°C/75% RH for 6 months; monitor via XRD for polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.